molecular formula C16H16Cl2N2O4S B3566926 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

Cat. No.: B3566926
M. Wt: 403.3 g/mol
InChI Key: FDOCVOGYVKKESS-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions can introduce the chloro and methoxy groups.

    Sulfonylation reactions: These reactions can introduce the methylsulfonyl group.

    Amidation reactions: These reactions can form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyanilino)-N-(3-chlorophenyl)acetamide
  • 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetam

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-24-15-7-6-12(18)9-14(15)20(25(2,22)23)10-16(21)19-13-5-3-4-11(17)8-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOCVOGYVKKESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

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